molecular formula C12H18N2O3 B13784540 5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione CAS No. 67526-22-1

5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione

Cat. No.: B13784540
CAS No.: 67526-22-1
M. Wt: 238.28 g/mol
InChI Key: DARREYPXFUYMQI-HWKANZROSA-N
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Description

5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione is a chemical compound that belongs to the class of diazinane triones This compound is characterized by its unique structure, which includes a but-2-enyl group and a butyl group attached to a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a butyl-substituted diazinane with but-2-enyl halides in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    Temperature: Typically carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include:

    Continuous Stirring: To ensure uniform mixing of reactants.

    Temperature Control: To maintain the reaction within the desired temperature range.

    Purification Steps: Such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Typically requires strong oxidizing agents and may be carried out in acidic or basic media.

    Reduction: Often involves the use of hydride donors under anhydrous conditions.

    Substitution: Can be facilitated by nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: May yield oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Can produce reduced forms with fewer double bonds or additional hydrogen atoms.

    Substitution: Results in compounds with new functional groups replacing the original ones.

Scientific Research Applications

5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to receptors on cell surfaces, triggering signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    5-[(E)-but-2-enyl]-5-methyl-1,3-diazinane-2,4,6-trione: Similar structure but with a methyl group instead of a butyl group.

    5-[(E)-but-2-enyl]-5-ethyl-1,3-diazinane-2,4,6-trione: Contains an ethyl group instead of a butyl group.

Uniqueness

5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules

Properties

CAS No.

67526-22-1

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H18N2O3/c1-3-5-7-12(8-6-4-2)9(15)13-11(17)14-10(12)16/h3,5H,4,6-8H2,1-2H3,(H2,13,14,15,16,17)/b5-3+

InChI Key

DARREYPXFUYMQI-HWKANZROSA-N

Isomeric SMILES

CCCCC1(C(=O)NC(=O)NC1=O)C/C=C/C

Canonical SMILES

CCCCC1(C(=O)NC(=O)NC1=O)CC=CC

Origin of Product

United States

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